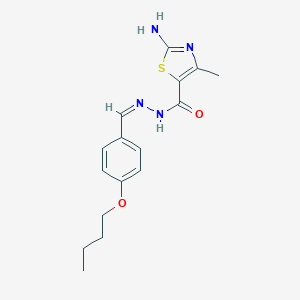![molecular formula C21H17N3S B380740 N-[(2E)-4-苯基-3-(吡啶-3-基甲基)-1,3-噻唑-2(3H)-亚基]苯胺 CAS No. 381171-69-3](/img/structure/B380740.png)
N-[(2E)-4-苯基-3-(吡啶-3-基甲基)-1,3-噻唑-2(3H)-亚基]苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: is a complex organic compound featuring a thiazole ring, a phenyl group, and a pyridine moiety
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The unique structure of the compound makes it a potential lead compound in the development of drugs targeting specific enzymes or receptors.
Industry
Materials Science: The compound’s structural properties may be exploited in the design of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-phenylthiazole, pyridine-3-carboxaldehyde, and aniline.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of acid catalysts to enhance the Schiff base formation.
Solvents: Selection of appropriate solvents to facilitate each reaction step and ensure efficient separation and purification of intermediates and final product.
Temperature Control: Precise temperature control to avoid side reactions and degradation of sensitive intermediates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
作用机制
The biological activity of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and the pyridine moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
N-[(2E)-4-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: Similar structure but with a pyridin-2-ylmethyl group.
N-[(2E)-4-phenyl-3-(quinolin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: Contains a quinoline moiety instead of pyridine.
Uniqueness
Structural Features: The combination of a thiazole ring, a phenyl group, and a pyridine moiety in N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique and not commonly found in other compounds, which may confer unique biological activities.
Reactivity: The specific arrangement of functional groups allows for a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
N,4-diphenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3S/c1-3-9-18(10-4-1)20-16-25-21(23-19-11-5-2-6-12-19)24(20)15-17-8-7-13-22-14-17/h1-14,16H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGWDSRXEQHWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B380657.png)
![N-(2,5-dichlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B380659.png)
![Ethyl 4-(4-fluorophenyl)-2-({[(6-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380662.png)
![4-(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B380663.png)
![4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380664.png)
![3-allyl-2-{[2-(2-furyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380665.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B380667.png)
![Dimethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B380668.png)
![4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380670.png)
![N-(1-adamantyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B380673.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-{3-nitrophenyl}acrylamide](/img/structure/B380674.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B380676.png)
![Methyl 2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380680.png)
